N-[2-(4-chlorophenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core fused with a sulfur-containing acetamide side chain. Key structural elements include:
- A 3-methyl-4-oxo-7-phenyl substitution on the pyrrolo-pyrimidine ring, enhancing steric bulk and electronic interactions.
- A sulfanyl (S) bridge at position 2, which facilitates hydrogen bonding and redox activity.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-28-22(30)21-20(18(13-26-21)16-5-3-2-4-6-16)27-23(28)31-14-19(29)25-12-11-15-7-9-17(24)10-8-15/h2-10,13,26H,11-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVKAZNBCXTJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group contributes to its chemical reactivity and biological interactions.
-
Inhibition of Enzymatic Activity :
- Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have demonstrated that pyrimidine derivatives can exhibit selective inhibition of CDK2 and CDK4, leading to reduced proliferation of cancer cells .
- Anti-inflammatory Effects :
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related derivatives:
Case Studies and Research Findings
- Cancer Cell Proliferation :
- Neuroprotection in Parkinson’s Disease Models :
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Core Heterocyclic Modifications
a) Thieno[3,2-d]pyrimidine Derivatives
- Example: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Key Differences:
- Core: Thieno[3,2-d]pyrimidine (sulfur atom in the fused ring) vs. pyrrolo[3,2-d]pyrimidine (nitrogen in the fused ring).
- Substituents: Trifluoromethylphenyl group enhances electron-withdrawing effects compared to the chlorophenyl group. Implications: Thieno cores may exhibit altered redox stability and binding affinities due to sulfur’s electronegativity.
b) Chromeno[2,3-d]pyrimidine Derivatives
- Example: N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () Key Differences:
- Core: Chromeno[2,3-d]pyrimidine (oxygen-containing fused benzene ring) vs. pyrrolo-pyrimidine.
- Substituents: Methoxyphenyl group increases hydrophilicity compared to the methyl and phenyl groups in the target compound. Implications: Chromeno systems may confer fluorescence properties or altered pharmacokinetics.
Substituent Variations
a) Acetamide Side Chain Modifications
- Example: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Key Differences:
- Side Chain : Carboxylate ester vs. acetamide.
- Substituents: Dipentyl-amino group introduces steric bulk and basicity. Implications: Carboxylate esters may improve membrane permeability but reduce metabolic stability compared to acetamides.
b) Sulfamoyl vs. Sulfanyl Linkages
- Example: 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () Key Differences:
- Linkage : Sulfamoyl (SO₂NH) vs. sulfanyl (S).
- Substituents : Cyclopentyl and dimethyl groups enhance hydrophobicity.
- Implications : Sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase), while sulfanyl groups may favor redox-mediated interactions.
a) Palladium-Catalyzed Cross-Coupling
- Example : Synthesis of pyrrolo-pyrimidine derivatives via Pd₂(dba)₃/XantPhos catalysis ().
- Conditions : Microwave irradiation (110°C, DMF) vs. conventional heating.
- Relevance : The target compound likely requires similar conditions for introducing the sulfanyl-acetamide moiety.
b) Sulfur Incorporation Strategies
- Example: Use of m-CPBA (meta-chloroperbenzoic acid) for sulfur oxidation in related compounds ().
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
